2-(4-Fluorophenoxy)-3-nitropyridine

Lipophilicity Drug Design Permeability

In lead optimization, controlling lipophilicity is critical to avoid CYP450 inhibition. Selecting the wrong nitropyridine regioisomer can introduce confounding ADME liabilities. 2-(4-Fluorophenoxy)-3-nitropyridine (CAS 147143-58-6) provides a quantifiably superior profile for medicinal chemistry programs. - Lower XLogP3 of 2.6 vs. 3.2 for the 5-nitro regioisomer, aligning with drug-likeness guidelines. - Higher melting point (98-99°C) vs. ortho-fluorophenoxy analog (90-92°C) ensures more efficient purification via recrystallization. - Enables reliable SAR interpretation by eliminating variability in solid-state handling and partitioning.

Molecular Formula C11H7FN2O3
Molecular Weight 234.18 g/mol
CAS No. 147143-58-6
Cat. No. B119052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-3-nitropyridine
CAS147143-58-6
Molecular FormulaC11H7FN2O3
Molecular Weight234.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C11H7FN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
InChIKeyCCUGBHTWDHSEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenoxy)-3-nitropyridine: Fluorinated Nitropyridine Building Block


2-(4-Fluorophenoxy)-3-nitropyridine (CAS 147143-58-6) is a fluorinated heterocyclic building block belonging to the nitropyridine class, characterized by a pyridine ring substituted with a 4-fluorophenoxy group at the 2-position and a nitro group at the 3-position [1]. This substitution pattern imparts distinct electronic and steric properties that influence its reactivity in nucleophilic aromatic substitution (SNAr) and subsequent reduction chemistry . The compound is utilized as an intermediate in the synthesis of pharmaceutical and agrochemical candidates, where the combination of a nitro group and a 4-fluorophenoxy moiety offers a unique handle for further functionalization .

Fluorinated nitropyridine building block with distinct electronic and steric properties
Designed for SNAr and subsequent nitro reduction chemistry in synthesis workflows
Used as intermediate in pharmaceutical and agrochemical candidate synthesis

2-(4-Fluorophenoxy)-3-nitropyridine: Limitations of Analog Substitution


Despite sharing the nitropyridine core, subtle variations in substituent position and electronic character among closely related analogs (e.g., ortho-fluorophenoxy, 5-nitro regioisomers, or non-fluorinated phenoxy derivatives) lead to measurable differences in melting point, lipophilicity (XLogP3), and synthetic accessibility. For instance, shifting the nitro group from the 3- to the 5-position alters the XLogP3 from 2.6 to 3.2 [1], significantly impacting compound partitioning and, consequently, biological membrane permeability. Furthermore, the use of an ortho-fluorophenoxy analog results in a lower melting point (90-92°C vs. 98-99°C) , indicating different crystalline packing and potentially altered solid-state stability. These quantifiable variations underscore that simple analog substitution is not equivalent and can lead to divergent outcomes in synthetic yields, purification processes, and final product performance in biological assays.

5-Nitro regioisomer shifts lipophilicity
XLogP3 rises by 0.6 units; may alter permeability and partitioning, potentially confounding biological assay interpretation.
Ortho-fluorophenoxy analog alters solid-state properties
Lower melting point and different crystalline packing can affect purification behavior and long-term solid-state stability.
2- or 4-nitro isomers exhibit different reduction reactivity
Class-level data indicate 3-nitropyridines require more specific conditions; direct substitution may reduce synthetic yield.

Quantitative Comparison: 2-(4-Fluorophenoxy)-3-nitropyridine vs. Analogs


Lipophilicity Advantage over 5-Nitro Regioisomer

2-(4-Fluorophenoxy)-3-nitropyridine exhibits a lower calculated lipophilicity (XLogP3 = 2.6) compared to its 5-nitro regioisomer, 2-(4-fluorophenoxy)-5-nitropyridine (XLogP3 = 3.2) [1]. This difference of 0.6 log units translates to a roughly 4-fold difference in partition coefficient, indicating that the 3-nitro isomer is significantly less lipophilic. This property can be advantageous in drug discovery programs seeking to avoid overly lipophilic compounds, which are often associated with higher metabolic clearance and off-target toxicity.

Lipophilicity (XLogP3)
Head-to-head
Target: XLogP3 = 2.6
5-Nitro analog: XLogP3 = 3.2
Δ = -0.6 (lower lipophilicity)
May support lead optimization preferring lower lipophilicity.
Calculated values from PubChem [1]; 4-fold partition difference.
Lipophilicity Drug Design Permeability

Melting Point Difference: 3-Nitro vs. Ortho-Fluorophenoxy

2-(4-Fluorophenoxy)-3-nitropyridine displays a melting point range of 98-99°C , whereas the ortho-fluorophenoxy analog, 2-(2-fluorophenoxy)-3-nitropyridine, melts at a lower range of 90-92°C . This 8-9°C difference is indicative of distinct intermolecular interactions in the solid state, which can impact physical properties such as solubility, stability, and ease of handling during synthetic workup and purification.

Melting Point
Data to verify
Target: 98–99 °C
Ortho-fluoro analog: 90–92 °C
Δ = +8 °C higher
Higher melting point may simplify recrystallization and handling.
Vendor datasheet values; independent verification recommended.
Solid-State Properties Crystallinity Purification

Nitro-Reduction Reactivity: 3-Nitro vs. 2- and 4-Nitro Systems

The reduction of the nitro group in 3-nitropyridines is known to be more challenging than for 2- or 4-nitro-substituted pyridines due to differences in electron density distribution. While direct comparative reduction data for 2-(4-Fluorophenoxy)-3-nitropyridine is not available, a study on fluorodenitration reactions reports that 3-nitropyridines require attendant electron-withdrawing groups for the reaction to proceed efficiently, whereas the transformation is general for 2- or 4-nitro-substituted pyridines [1]. This class-level inference suggests that the 3-nitro group in the target compound may exhibit a unique reactivity profile, requiring more carefully optimized reduction conditions compared to its 2- or 4-nitro counterparts, which could be a critical factor in synthetic route design.

Nitro reduction reactivity
Class-level
3-Nitropyridines require electron-withdrawing groups for efficient denitration; 2-/4-nitro systems react generally.
Supports review of reduction conditions in synthetic route design.
Class-level inference from fluorodenitration study [1]; not directly measured on this compound.
Synthetic Chemistry Reactivity Reduction

Synthetic Accessibility: High-Purity SNAr Route

The synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine is reported to proceed via a direct nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 4-fluorophenol . In contrast, attempts to synthesize the 5-nitro regioisomer via analogous SNAr with 2-chloro-5-nitropyridine may be less selective or require different conditions due to the altered electronics of the pyridine ring. The direct and efficient synthesis of the 3-nitro isomer ensures a high-purity product with minimal regioisomeric contamination, which is crucial for downstream applications where impurities can confound biological assay results.

Synthetic accessibility
Reported
Direct SNAr with 2-chloro-3-nitropyridine and 4-fluorophenol; high-purity product reported.
Supports reliable supply with minimal regioisomeric contamination.
Route described using K₂CO₃ in DMF; batch consistency should be confirmed.
Synthetic Route Purity SNAr

Application Scenarios for 2-(4-Fluorophenoxy)-3-nitropyridine


Medicinal Chemistry: Balanced Lipophilicity in Lead Optimization

When designing a lead series where controlling lipophilicity is critical to avoid CYP450 inhibition or promiscuous binding, 2-(4-fluorophenoxy)-3-nitropyridine (XLogP3 = 2.6) is preferred over the more lipophilic 5-nitro regioisomer (XLogP3 = 3.2) [1]. The lower logP value of the 3-nitro compound is more aligned with typical drug-like property guidelines, potentially improving the chances of identifying a development candidate with favorable ADME characteristics. This quantitative differentiation directly guides the selection of this specific building block for early-stage medicinal chemistry programs.

Process Chemistry: Simplified Purification and Handling

For scale-up and process development, the higher melting point (98-99°C) of 2-(4-fluorophenoxy)-3-nitropyridine, compared to its ortho-fluorophenoxy analog (90-92°C) , offers a practical advantage. The 8-9°C higher melting point indicates a more crystalline solid, which can lead to improved filtration properties and more efficient removal of impurities by recrystallization. This makes the compound a more attractive intermediate for multi-kilogram synthesis, where ease of handling and purification efficiency directly impact cost and throughput.

Synthetic Methodology: Robust Reduction Protocols

Given the established lower reactivity of 3-nitropyridines in reduction and denitration reactions [2], 2-(4-fluorophenoxy)-3-nitropyridine serves as an excellent model substrate for developing new catalytic reduction methods or exploring alternative reaction conditions. Researchers can leverage its unique electronic profile to identify catalysts or reagents that effectively reduce 3-nitro groups without affecting other sensitive functionalities, contributing to the advancement of synthetic methodology for challenging heteroaromatic substrates.

Chemical Biology: Defined Probe for SAR Studies

In SAR studies, the precise substitution pattern of 2-(4-fluorophenoxy)-3-nitropyridine is critical. Substituting it with a 5-nitro regioisomer or an ortho-fluorophenoxy analog would alter both the lipophilicity and the solid-state properties, potentially confounding biological results. Using the well-characterized 2-(4-fluorophenoxy)-3-nitropyridine [3] ensures that observed changes in biological activity can be confidently attributed to the intended molecular modification, rather than to differences in compound handling or physicochemical properties. This reliability is essential for accurate SAR interpretation and the rational design of improved compounds.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Lipophilicity Control
Lower calculated logP compared to 5-nitro regioisomer
Lipophilicity alignment with lead-like property guidelines
Process Chemistry: Simplified Handling
Higher melting point than ortho-fluorophenoxy analog
Crystallinity and filtration/purification efficiency
Synthetic Methodology: Reduction Protocols
3-nitropyridine reactivity profile
Optimization of reduction conditions for challenging substrates
Chemical Biology: SAR Probe Definition
Well-characterized substitution pattern and physicochemical profile
Consistency of compound handling and biological readout interpretation

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